
(E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid, also known as iodolactone, is a synthetic compound that has been studied for its potential therapeutic uses. It is a derivative of iodine and has been shown to have anti-inflammatory and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In thyroid disorder research, this compound has been shown to inhibit the iodination of tyrosine residues in thyroglobulin, which is necessary for the production of thyroid hormones.
Biochemical and Physiological Effects:
Iodolactone has been shown to have various biochemical and physiological effects in different areas of research. In cancer research, this compound has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells. In thyroid disorder research, this compound has been shown to inhibit the production of thyroid hormones and reduce the size of the thyroid gland.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a potential therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are various future directions for (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid research, including the optimization of its synthesis method, the development of more specific and potent analogs, and the exploration of its potential therapeutic uses in different areas of research. In cancer research, this compound could be further studied for its potential use in combination with other chemotherapeutic agents. In inflammation research, this compound could be further studied for its potential use in treating chronic inflammatory diseases. In thyroid disorder research, this compound could be further studied for its potential use in treating hyperthyroidism.
Synthesemethoden
Iodolactone can be synthesized through a multi-step process involving the reaction of 2,4,6-triiodophenol with acetic anhydride, followed by the reaction of the resulting compound with acetylene. The final step involves the reaction of the resulting compound with hydroxylamine hydrochloride to form (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid.
Wissenschaftliche Forschungsanwendungen
Iodolactone has been studied for its potential therapeutic uses in various areas of research, including cancer, inflammation, and thyroid disorders. In cancer research, (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In thyroid disorder research, this compound has been shown to inhibit the production of thyroid hormones.
Eigenschaften
IUPAC Name |
(E)-3-(2-hydroxy-3,5-diiodophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6I2O3/c10-6-3-5(1-2-8(12)13)9(14)7(11)4-6/h1-4,14H,(H,12,13)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJMQOXUHVZLOY-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)O)I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)O)I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6I2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Methylpiperidin-4-yl)oxy]pyridine](/img/structure/B3016219.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3016220.png)
![N-benzyl-2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B3016222.png)
![N'-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3016223.png)
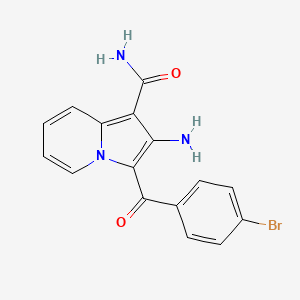
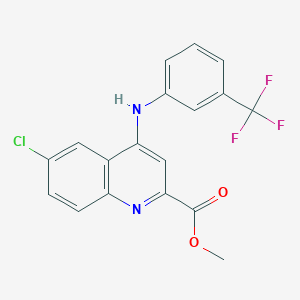

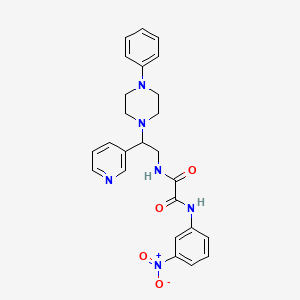
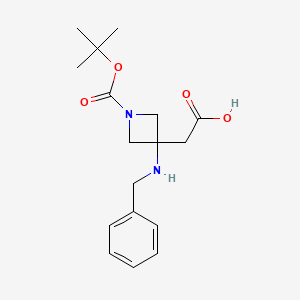
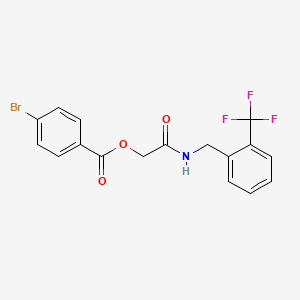

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)

![3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B3016240.png)